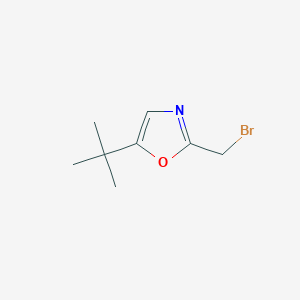
2-bromo-6-ethylpyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-bromo-6-ethylpyridine-3-carboxylic acid” is an organic compound with the CAS Number: 1256821-41-6 . It has a molecular weight of 230.06 and its IUPAC name is 2-bromo-6-ethylnicotinic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of “2-bromo-6-ethylpyridine-3-carboxylic acid” is C8H8BrNO2 . The InChI Code is 1S/C8H8BrNO2/c1-2-5-3-4-6 (8 (11)12)7 (9)10-5/h3-4H,2H2,1H3, (H,11,12) . This indicates that the compound contains a bromine atom attached to the second carbon of the pyridine ring, an ethyl group attached to the sixth carbon, and a carboxylic acid group attached to the third carbon.Physical And Chemical Properties Analysis
“2-bromo-6-ethylpyridine-3-carboxylic acid” is a powder at room temperature . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not available in the retrieved data.Safety and Hazards
The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash hands and other skin areas thoroughly after handling, and others .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 2-bromo-6-ethylpyridine-3-carboxylic acid can be achieved through a multi-step process involving the bromination of 6-ethylpyridine-3-carboxylic acid followed by further reactions to introduce the desired functional groups.", "Starting Materials": [ "6-ethylpyridine-3-carboxylic acid", "Bromine", "Acetic acid", "Sodium acetate", "Hydrogen peroxide", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Bromination of 6-ethylpyridine-3-carboxylic acid using bromine in acetic acid to yield 2-bromo-6-ethylpyridine-3-carboxylic acid", "Step 2: Oxidation of the brominated product using hydrogen peroxide and sodium hydroxide to yield 2-bromo-6-ethylpyridine-3-carboxylic acid", "Step 3: Esterification of the carboxylic acid group using ethanol and sulfuric acid to yield the final product, 2-bromo-6-ethylpyridine-3-carboxylic acid" ] } | |
Numéro CAS |
1256821-41-6 |
Nom du produit |
2-bromo-6-ethylpyridine-3-carboxylic acid |
Formule moléculaire |
C8H8BrNO2 |
Poids moléculaire |
230.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



